2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The compound is a boronic ester with a bromomethyl and a trifluoromethoxy group on the phenyl ring .
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It might include looking at how the compound reacts with different reagents, and what products are formed .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Brominated Flame Retardants in Indoor Environments
A study by Takigami et al. (2009) focused on brominated flame retardants (BFRs) in indoor air and dust samples from homes in Japan. The study identified various polyhalogenated compounds (PHCs), including BFRs, in indoor environments. Although the specific compound 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was not directly mentioned, the research highlights the prevalence and significance of studying such brominated compounds in indoor air quality assessments and their potential impact on human health. The study found that certain BFRs had concentrations in dust samples that were two orders of magnitude higher than others, indicating the need for careful monitoring of these compounds in indoor environments (Takigami et al., 2009).
Brominated Flame Retardants and Human Exposure
Zhou et al. (2014) conducted a study measuring selected brominated flame retardants (BFRs) in human maternal serum and breast milk. The study aimed to understand the human exposure levels to various BFRs, including the presence and concentration of these compounds in humans. Although the specific compound this compound was not directly mentioned, the research is relevant as it provides insights into the exposure and potential health implications of brominated compounds in human populations. The study confirmed the presence of non-PBDE BFRs in humans and stressed the need for further research to understand the sources, exposure routes, and potential health effects of these compounds (Zhou et al., 2014).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The compound undergoes a process called catalytic protodeboronation, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The transformation of boronic esters into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of radical chemistry. It interacts with various enzymes and proteins, facilitating the formation of carbon-centered radical intermediates. These interactions are essential for the compound’s ability to participate in hydromethylation and other radical-based transformations . The compound’s trifluoromethoxy group enhances its reactivity, making it a valuable tool in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate radical intermediates can lead to the modulation of various cellular functions, including the activation or inhibition of specific signaling pathways . Additionally, its interactions with cellular proteins can result in changes in gene expression, further impacting cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through radical-mediated mechanisms. The compound’s bromomethyl group is particularly reactive, allowing it to form carbon-centered radicals that can participate in various chemical transformations . These radicals can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The trifluoromethoxy group further enhances the compound’s reactivity, making it a potent tool in radical chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including pH and temperature . Studies have shown that the compound is only marginally stable in water, with its hydrolysis rate being significantly accelerated at physiological pH . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects . At high doses, the compound’s reactivity can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that careful dosage control is essential for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to generate radical intermediates allows it to participate in hydromethylation and other radical-based transformations . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s trifluoromethoxy group plays a crucial role in enhancing its reactivity and facilitating its involvement in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s bromomethyl and trifluoromethoxy groups play a significant role in determining its transport and distribution properties, affecting its overall activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects. These interactions can impact the compound’s activity and function, making it a valuable tool for studying subcellular processes and biochemical reactions.
Properties
IUPAC Name |
2-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)11-6-5-10(7-9(11)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXUOEJTOXQAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660293 | |
Record name | 2-[2-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-13-6 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957066-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the bromine atom in the structure of 2-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, particularly in the context of the research presented?
A1: The research article focuses on developing an efficient continuous-flow photo-bromination method using N-bromosuccinimide []. While the specific synthesis of this compound is not detailed, the presence of the bromine atom suggests that this compound could be synthesized or modified using the described method. The bromine atom, specifically its position on a methyl group (bromomethyl), makes it a potential site for further chemical transformations. This is because alkyl bromides are versatile intermediates in organic synthesis and can undergo various reactions, such as nucleophilic substitutions, eliminations, and metal-catalyzed couplings. Therefore, the described continuous-flow photo-bromination method could be a valuable tool for synthesizing a range of compounds, including potentially valuable precursors like this compound, for medicinal chemistry and materials science applications.
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